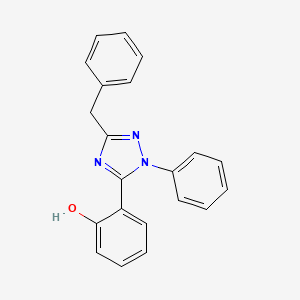
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as Varenicline, is a medication used to help people quit smoking. It works by binding to the same receptors in the brain as nicotine, which reduces the cravings and withdrawal symptoms associated with quitting smoking. In
Mécanisme D'action
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide works by binding to the same receptors in the brain as nicotine. It binds to the alpha4beta2 nicotinic acetylcholine receptor, which is the primary receptor responsible for nicotine addiction. By binding to this receptor, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide reduces the cravings and withdrawal symptoms associated with quitting smoking.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have minimal side effects, with the most common being nausea and insomnia. It does not have any known biochemical or physiological effects outside of its intended use as a smoking cessation medication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its specificity for the alpha4beta2 nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotine addiction on this specific receptor. However, one limitation is that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide is only effective in reducing cravings and withdrawal symptoms in individuals who are trying to quit smoking. It cannot be used to study the effects of nicotine addiction in individuals who are still smoking.
Orientations Futures
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating other addictions, such as alcohol dependence. Another area of interest is its potential use in treating mental health conditions, such as schizophrenia. Additionally, researchers may continue to study the mechanism of action of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its effects on the alpha4beta2 nicotinic acetylcholine receptor.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves multiple steps, starting with the reaction of 3-chlorophenol with sodium hydroxide to form 3-chlorophenoxide. The 3-chlorophenoxide is then reacted with 1-bromo-2-chloroethane to form 2-(3-chlorophenoxy)ethyl bromide. The final step involves the reaction of 2-(3-chlorophenoxy)ethyl bromide with N-methylpiperidine to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its effectiveness in helping people quit smoking. It has been shown to be more effective than other smoking cessation medications, such as nicotine replacement therapy and bupropion. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in treating other conditions, such as alcohol dependence and schizophrenia.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-5-12(17)11-14)16(20)18-13-7-9-19(2)10-8-13/h4-6,11,13,15H,3,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJRCUKDSWSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)



![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)